4-(4-ETHYLBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE
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Overview
Description
. This compound is characterized by the presence of a quinoline core, a piperidine moiety, and a sulfonyl group attached to an ethylphenyl ring, along with a fluorine atom at the 6th position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ETHYLBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis or the Friedländer synthesis.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a quinoline intermediate.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Fluorination: The fluorine atom can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(4-ETHYLBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
Scientific Research Applications
4-(4-ETHYLBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-ETHYLBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-[(4-ethylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline: Similar structure with a chlorine atom instead of fluorine.
4-[(4-Methylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
The uniqueness of 4-(4-ETHYLBENZENESULFONYL)-6-FLUORO-3-(PIPERIDINE-1-CARBONYL)QUINOLINE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the fluorine atom, in particular, can significantly influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
[4-(4-ethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3S/c1-2-16-6-9-18(10-7-16)30(28,29)22-19-14-17(24)8-11-21(19)25-15-20(22)23(27)26-12-4-3-5-13-26/h6-11,14-15H,2-5,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPRXRXGJQDTLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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